molecular formula C15H15NO2 B1610425 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid CAS No. 494799-16-5

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Cat. No.: B1610425
CAS No.: 494799-16-5
M. Wt: 241.28 g/mol
InChI Key: XQBDRIDNEPEVTF-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is a complex organic compound characterized by the presence of an indole core substituted with a cyclohexene ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring.

Next, the cyclohexene ring is introduced through a Heck reaction, where a halogenated indole derivative reacts with cyclohexene in the presence of a palladium catalyst

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, ensuring higher yields and purity. Additionally, the carboxylation step can be performed using advanced catalytic systems to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the indole ring or the cyclohexene ring, resulting in the formation of dihydroindole derivatives or cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for selective reductions.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Dihydroindole derivatives, cyclohexane derivatives.

    Substitution: Halogenated indoles, nitroindoles, alkylated indoles.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.

Industry: In the material science industry, this compound is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors involved in inflammatory pathways, thereby modulating their activity. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biological processes.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Similar indole core but lacks the cyclohexene ring, making it less sterically hindered.

    3-(Cyclohex-1-en-1-yl)indole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Indole-6-carboxylic acid: Similar carboxylic acid substitution but without the cyclohexene ring, leading to different chemical properties.

Uniqueness: 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is unique due to the combination of the cyclohexene ring and the carboxylic acid group on the indole core. This structural arrangement provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(cyclohexen-1-yl)-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h4,6-9,16H,1-3,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBDRIDNEPEVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458023
Record name 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-16-5
Record name 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclohexanone (96 mL, 0.926 mol) was added to a stirred solution of methyl indole-6-carboxylic acid (50.0 g, 0.335 mol) in methanol (920 mL) at 22° C. Methanolic sodium methoxide (416 mL of 25% w/w, 1.82 mol) was added in portions over 10 minutes. The mixture was stirred at reflux for 18 hours, cooled to room temperature, concentrated, diluted with cold water, and acidified with 36% HCl solution. The resulting precipitate was collected by filtration, washed with cold water, and dried over phosphorous pentoxide (0.1 mm) to provide the title compound as a tan colored solid (80.9 g, 97.5% yield).
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
416 mL
Type
reactant
Reaction Step Two
Yield
97.5%

Synthesis routes and methods II

Procedure details

A 12 L round-bottomed flask was equipped with a reflux condenser and a mechanical stirrer, and the system was purged with nitrogen gas. 6-Indole carboxylic acid (300.00 g, 1.86 mole, 3 equivalents) was charged into the flask, followed by MeOH (5.5 L). After stirring for 10 min at room temperature, cyclohexanone (579 mL, 5.58 mole) was added. Methanolic sodium methoxide (25% w/w, 2.6 L, 11.37 mole, 6.1 equivalents) was added in portions over 10 min. The mixture was then refluxed for 48 h. After cooling to room temperature, water (4 L) was added and methanol removed under reduced pressure. The residual aqueous phase was acidified to pH 1 with concentrated HCl (˜1.2 L). The resulting yellowish precipitate was collected by filtration, washed with water and dried under vacuum at 50° C. The desired cyclohexane derivative was obtained as a beige solid (451.0 g, 100% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
579 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2.6 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4 L
Type
solvent
Reaction Step Six
Name
Yield
100%

Synthesis routes and methods III

Procedure details

Cyclohexanone (96 mL, 0.926 mol) was added to a stirred mixture of indole-6-carboxylic acid (50.0 g, 0.335 mol) in methanol (920 mL) at 22° C. Methanolic sodium methoxide (416 mL of 25% w/w, 1.82 mol) was added in portions over 10 minutes. The mixture was stirred at reflux for 18 hours, cooled to room temperature, concentrated, diluted with cold water, and acidified with 36% HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried over phosphorous pentoxide (0.1 mm) to provide the desired product (80.9 g, 97.5% yield).
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
416 mL
Type
reactant
Reaction Step Two
Yield
97.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
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3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
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